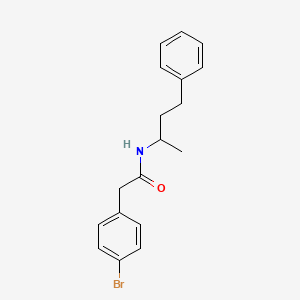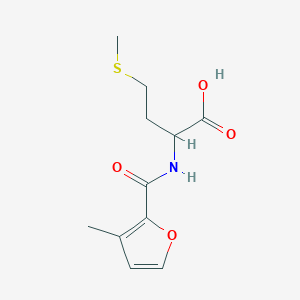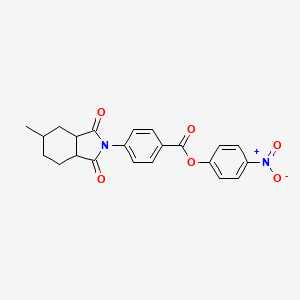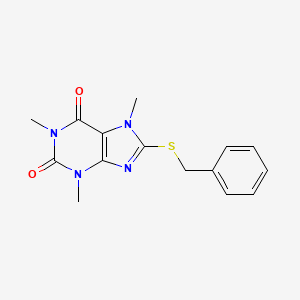![molecular formula C19H27N3O5 B3979738 4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3979738.png)
4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone
Descripción general
Descripción
4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone, also known as DM-235, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives and possesses a unique chemical structure that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases and cyclin-dependent kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, reduce the accumulation of beta-amyloid plaques in the brain, and improve cognitive function. In addition, this compound has been shown to reduce brain damage and improve neurological function in ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone in lab experiments include its high yield synthesis, unique chemical structure, and potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of 4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone. These include further studies to fully understand its mechanism of action, optimization of its chemical structure to improve its therapeutic efficacy, and clinical trials to evaluate its safety and efficacy in humans. In addition, this compound could also be explored for its potential applications in other diseases such as Parkinson's disease and Huntington's disease.
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and ischemic brain injury. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In ischemic brain injury research, this compound has been shown to reduce brain damage and improve neurological function.
Propiedades
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-3-(2-morpholin-4-yl-2-oxoethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-25-16-4-3-14(11-17(16)26-2)13-22-6-5-20-19(24)15(22)12-18(23)21-7-9-27-10-8-21/h3-4,11,15H,5-10,12-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCFUTUBRHNODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3979675.png)
![methyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3979678.png)
![3,4-dimethoxy-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3979685.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)butanamide](/img/structure/B3979687.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]butanoic acid](/img/structure/B3979691.png)

![1-benzyl-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3979700.png)
![1-methyl-4-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)piperazine](/img/structure/B3979706.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide](/img/structure/B3979709.png)


![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B3979736.png)
